

# Comparative Safety Profile of MAX-40279 Hemiadipate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | MAX-40279 hemiadipate |           |
| Cat. No.:            | B13920404             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety profile of **MAX-40279 hemiadipate**, a novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). The information is intended to offer an objective overview for researchers, scientists, and drug development professionals. Data is presented alongside publicly available safety information for other approved FLT3 and FGFR inhibitors to provide a comprehensive understanding of the potential therapeutic window of MAX-40279.

## **Executive Summary**

MAX-40279 is an orally active dual inhibitor of FLT3 and FGFR kinases, currently under investigation for the treatment of acute myeloid leukemia (AML) and advanced solid tumors.[1] [2][3][4][5] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in various models.[1][2] Notably, in vivo studies in mice indicated that MAX-40279 was effective in inhibiting tumor progression without causing significant weight loss or observable toxicity.[1][2] Furthermore, it has been shown to enhance the therapeutic effect of anti-PD-1 treatments in a mouse breast cancer model.[1][2] Clinical trials are ongoing to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of MAX-40279, with a focus on dose-limiting toxicities (DLTs).[6][7][8] This guide aims to contextualize the emerging safety profile of MAX-40279 by comparing it with established safety data of other kinase inhibitors targeting similar pathways.



## Signaling Pathway and Experimental Workflow

To understand the context of MAX-40279's activity and safety, it is crucial to visualize its target signaling pathways and the typical workflow for assessing the safety of kinase inhibitors.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. FDA Approval Summary: Gilteritinib for relapsed or refractory acute myeloid leukemia with a FLT3 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Safety and tolerability of quizartinib, a FLT3 inhibitor, in advanced solid tumors: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. Safety and tolerability of pazopanib in the treatment of renal cell carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and effectiveness of regorafenib in patients with metastatic colorectal cancer in routine clinical practice in the prospective, observational CORRELATE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 8. ec.europa.eu [ec.europa.eu]
- To cite this document: BenchChem. [Comparative Safety Profile of MAX-40279
   Hemiadipate]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b13920404#comparative-safety-profile-of-max-40279-hemiadipate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com